molecular formula C10H22BF4N B3294150 1-Butyl-1-methylpiperidinium tetrafluoroborate CAS No. 886439-34-5

1-Butyl-1-methylpiperidinium tetrafluoroborate

Cat. No.: B3294150
CAS No.: 886439-34-5
M. Wt: 243.10 g/mol
InChI Key: CGQPPCWBIGFWDL-UHFFFAOYSA-N
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Description

1-Butyl-1-methylpiperidinium tetrafluoroborate is an ionic liquid with the chemical formula C10H22BF4N. It is known for its ability to reduce the vulcanisation onset temperature during the vulcanisation of acrylonitrile-butadiene elastomer composites . This compound is widely used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-1-methylpiperidinium tetrafluoroborate is typically synthesized by reacting 1-butylpiperidine with methyl iodide to form 1-butyl-1-methylpiperidinium iodide. This intermediate is then treated with sodium tetrafluoroborate to yield the final product .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-1-methylpiperidinium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidinium salts .

Comparison with Similar Compounds

1-Butyl-1-methylpiperidinium tetrafluoroborate is unique due to its specific ionic properties and applications. Similar compounds include:

These compounds share some common applications but differ in their chemical structure and specific properties, making each unique in its own right.

Properties

IUPAC Name

1-butyl-1-methylpiperidin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N.BF4/c1-3-4-8-11(2)9-6-5-7-10-11;2-1(3,4)5/h3-10H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQPPCWBIGFWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CCCC[N+]1(CCCCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0049369
Record name 1-Butyl-1-methylpiperidinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886439-34-5
Record name 1-Butyl-1-methylpiperidinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0049369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-1-methylpiperidinium tetrafluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butyl-1-methylpiperidinium tetrafluoroborate
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Reactant of Route 6
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Customer
Q & A

Q1: What are the known applications of BMPTFB in materials science?

A1: Research indicates that BMPTFB exhibits strong potential as a corrosion inhibitor for steel. Studies have shown its effectiveness in retarding the dissolution of St37 steel in hydrochloric acid (HCl) environments []. This protective effect stems from BMPTFB's adsorption onto the steel surface, forming a barrier against corrosive agents.

Q2: How does BMPTFB interact with metal surfaces to inhibit corrosion?

A2: BMPTFB acts as a mixed-type corrosion inhibitor, meaning it affects both the anodic and cathodic reactions involved in the corrosion process []. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed that BMPTFB increases the charge transfer resistance at the metal-solution interface, hindering the corrosion process [].

Q3: What is the mechanism of BMPTFB adsorption onto metal surfaces?

A3: Analysis using the El-Awady kinetic/thermodynamic adsorption isotherm suggests that BMPTFB adsorbs onto St37 steel surfaces primarily through physisorption []. This indicates that the interaction between BMPTFB and the metal surface is governed by weak van der Waals forces rather than the formation of strong chemical bonds.

Q4: Has BMPTFB shown potential in other applications beyond corrosion inhibition?

A4: Yes, BMPTFB has demonstrated potential as an efficient catalyst in organic synthesis. For instance, it facilitates the synthesis of benzimidazole, 2-substituted benzimidazole, and benzothiazole derivatives at room temperature []. The reactions proceed with short reaction times and generally result in moderate to high product yields [].

Q5: What is known about the environmental fate of BMPTFB and its potential impact?

A5: Research has investigated the transformation products of BMPTFB in water using high-performance liquid chromatography coupled with high-resolution mass spectrometry []. The study identified 32 transformation products, revealing that BMPTFB primarily undergoes alkyl chain hydroxylation/shortening and de-alkylation processes []. Toxicity assessments using Vibrio Fischeri bacteria suggest that the transformation of BMPTFB leads to the formation of compounds with slightly harmful characteristics [].

Q6: Are there any computational studies focusing on understanding the properties and behavior of BMPTFB?

A6: While experimental studies dominate the current research landscape, investigations into the molecular interactions of BMPTFB with water and alcohols have utilized thermodynamic parameters derived from density and speed of sound measurements []. These studies provide insights into the specific and non-specific molecular interactions occurring in these systems. Further computational studies could provide valuable insights into optimizing BMPTFB's properties for specific applications.

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